molecular formula C11H16IN3O2 B2477319 tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 661487-17-8

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2477319
CAS No.: 661487-17-8
M. Wt: 349.172
InChI Key: QXSGVQDVERTESA-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC nomenclature rules for fused heterocyclic systems. Its official name, tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate , reflects its structural components:

  • Core scaffold : A pyrazolopyridine system (pyrazolo[4,3-c]pyridine) with a fused pyrazole and pyridine ring.
  • Functional groups :
    • A tert-butyl ester group at position 5.
    • An iodine atom at position 3.
    • Partial saturation in the pyridine ring (positions 1,4,6,7).

Key identifiers include:

Parameter Value
CAS Number 661487-17-8
Molecular Formula C₁₁H₁₆IN₃O₂
Molecular Weight 349.17 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(I)=NN2
InChI Key QXSGVQDVERTESA-UHFFFAOYSA-N

The IUPAC naming follows fused heterocycle conventions, prioritizing the pyrazole ring as the "parent" component due to its higher priority over pyridine in Hantzsch-Widman nomenclature . The numbering ensures the lowest possible locants for substituents, with iodine at position 3 and the ester at position 5.

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous pyrazolopyridine derivatives. For example, 3-iodo-1H-pyrazolo[3,4-b]pyridine exhibits a planar conformation with a dihedral angle of ~0.82° between the pyridine and pyrazole rings, stabilized by N–H⋯N hydrogen bonds . Key features of the target compound’s conformation include:

  • Planar fused rings : The pyrazolopyridine core adopts a near-planar geometry, enabling π-conjugation across the aromatic system.
  • Steric interactions : The bulky tert-butyl group at position 5 likely induces spatial constraints, influencing the molecule’s packing in the solid state.
  • Intermolecular interactions : Potential halogen bonding (C–I⋯N) and π–π stacking interactions may govern crystal packing, as observed in related iodinated heterocycles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR data for analogous tert-butyl esters (e.g., tert-butyl 3-iodo-1H-pyrazole-1-carboxylate) suggest the following chemical shifts :

Proton Environment δ (ppm) Multiplicity
tert-Butyl (C(CH₃)₃) 1.50 Singlet
Pyrazolopyridine aromatic protons 6.70–8.30 Doublet
NH (if present) 8.10–8.50 Broad singlet

¹³C NMR would reveal:

Carbon Environment δ (ppm)
Carbonyl (C=O) 170–175
Iodinated carbon (C–I) 80–90
Aromatic carbons (C–N, C–C) 100–150
Fourier-Transform Infrared (FT-IR)
  • Ester carbonyl : Strong absorption at ~1700–1750 cm⁻¹.
  • C–I stretch : Weak band at ~600–800 cm⁻¹.
  • N–H bending : Broad peaks at ~3200–3500 cm⁻¹ (if NH groups are present).
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound likely exhibits absorption bands in the 250–350 nm range due to π→π* transitions in the conjugated pyrazolopyridine system.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺) appears at m/z 349.17 (C₁₁H₁₆IN₃O₂). Key fragmentation pathways include:

Fragment m/z Proposed Structure
[M – Boc]⁺ 194 Loss of tert-butyl group (C₄H₉)
[M – CO₂]⁺ 303 Decarboxylation of the ester group
[C₉H₁₀IN₂]⁺ 253 Cleavage of the pyrazolopyridine core
[C₇H₆N₂]⁺ 108 Pyrazole fragment

Halogen scrambling (e.g., iodine loss as I⁻) may contribute to secondary peaks.

Properties

IUPAC Name

tert-butyl 3-iodo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGVQDVERTESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661487-17-8
Record name tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Preparation Methods

The synthesis of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Iodo Group Substitution Reactions

The iodine atom at position 3 is highly reactive in cross-coupling reactions, enabling functionalization of the pyrazolopyridine scaffold. Common transformations include:

Reaction TypeReagents/ConditionsProductYield*Reference
Suzuki-Miyaura CouplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O3-Aryl-pyrazolopyridine derivatives60–85%
Buchwald-Hartwig AminationAmines, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino-pyrazolopyridine derivatives50–75%
Ullmann-Type CouplingThiols, CuI, 1,10-phenanthroline, DMF3-Sulfanyl-pyrazolopyridine derivatives45–70%

*Yields are generalized from analogous reactions due to limited direct data .

The iodo group’s electron-deficient position enhances susceptibility to nucleophilic aromatic substitution under metal-catalyzed conditions .

Deprotection of the tert-Butyl Ester

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate a free amine, critical for further derivatization:

ConditionReagentsProductApplication
Acidic HydrolysisTFA (neat or in DCM), 0–25°C, 1–4h3-Iodo-pyrazolopyridine-5-carboxylic acidPrecursor for amide coupling
Gas-Phase DeprotectionHCl (g) in dioxane, 0°C, 2hHydrochloride salt of free amineSalt formation for solubility

The Boc group’s removal is quantitative under trifluoroacetic acid (TFA), with minimal side reactions .

Cycloaddition and Ring-Opening Reactions

The pyrazolopyridine core participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides:

Reaction PartnerConditionsProductNotes
PhenylacetyleneCuI, DIPEA, DMF, 80°CFused triazole derivativesForms 5-membered heterocycles
Nitrile OxidesEt₃N, CHCl₃, rtIsoxazoline-linked pyrazolopyridinesEnhances bioactivity

These reactions exploit the electron-rich nature of the pyridine ring, enabling diversification for medicinal chemistry applications .

Ester Functionalization

The carboxylate group undergoes nucleophilic acyl substitution:

ReagentConditionsProductYield
Amines (R-NH₂)HATU, DIPEA, DMF, rt5-Carboxamide derivatives70–90%
Alcohols (R-OH)H₂SO₄, refluxTransesterified esters50–80%

Amide derivatives are prioritized in drug discovery for improved pharmacokinetics .

Metal Complexation

The nitrogen-rich scaffold acts as a ligand for transition metals:

Metal SaltConditionsComplex Application
Pd(OAc)₂DMF, 100°CCatalytic cross-coupling reactions
Cu(OTf)₂MeCN, rtLewis acid catalysis

These complexes are utilized in catalysis or as structural motifs in materials science .

Key Research Findings:

  • The iodine atom’s position directs regioselectivity in cross-coupling reactions, favoring C-3 substitution over other sites .

  • Deprotection of the Boc group proceeds without ring-opening side reactions due to steric protection from the fused pyrazole .

  • Computational studies suggest the pyrazolopyridine core’s aromaticity stabilizes transition states in cycloadditions, improving yields .

Applications include the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes .

Scientific Research Applications

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate the effects of pyrazolo[4,3-c]pyridine derivatives on various biological pathways.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the areas of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate depends on its specific application . In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations:

Reactivity and Functionalization: The 3-iodo derivative is uniquely suited for cross-coupling reactions due to the lability of the C–I bond, enabling aryl or alkyl group introductions . The 3-amino analog serves as a nucleophilic intermediate for amide or urea formation . The 3-cyano derivative provides a nitrile group for hydrolysis to carboxylic acids or reduction to amines .

The 7,7-dimethyl variant introduces steric bulk, which may influence conformational flexibility in polymer matrices .

Applications: Iodo and cyano derivatives are pivotal in medicinal chemistry for constructing complex heterocycles (e.g., and describe similar intermediates in kinase inhibitor synthesis) . Amino and oxo derivatives are utilized in crystallography (e.g., X-ray structure determination via SHELX programs ).

Biological Activity

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate. Key areas of activity include:

1. Enzyme Inhibition

  • DYRK1A Inhibition : Studies indicate that derivatives of pyrazolo compounds exhibit significant inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), an enzyme implicated in various neurodegenerative diseases including Alzheimer's disease. The compound demonstrated nanomolar-level inhibitory activity alongside antioxidant properties .

2. Antioxidant Properties

  • The compound has shown robust antioxidant activity in vitro. This is crucial for mitigating oxidative stress-related damage in cells, which is a contributing factor in many chronic diseases .

3. Anti-inflammatory Effects

  • In pharmacological testing, the compound exhibited anti-inflammatory effects through modulation of pro-inflammatory cytokines in microglial cells. This suggests potential therapeutic applications in inflammatory conditions .

Case Studies

Several studies have highlighted the biological significance of pyrazolo derivatives:

Case Study 1: DYRK1A Inhibition

  • A study focused on the design and synthesis of non-toxic DYRK1A inhibitors identified a series of pyrazolo derivatives that displayed significant inhibitory effects on DYRK1A activity. The study utilized computational modeling to optimize the binding affinity and subsequently validated these findings through enzymatic assays .

Case Study 2: Antioxidant and Anti-inflammatory Activity

  • Another investigation evaluated the antioxidant capabilities of pyrazolo compounds using ORAC assays. The results indicated that these compounds could significantly reduce oxidative stress markers in BV2 microglial cells when subjected to lipopolysaccharide (LPS) treatment .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodologyResult
DYRK1A InhibitionEnzymatic AssaysNanomolar IC50
Antioxidant ActivityORAC AssaySignificant reduction in ROS
Anti-inflammatoryCytokine ProfilingDecreased IL-6 and TNF-alpha levels

Q & A

Q. Q: What are the key synthetic routes for tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, and how can intermediates be validated?

A:

  • Synthetic Routes :

    • Core Scaffold Formation : The bicyclic pyrazolo-pyridine core is typically constructed via cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. For example, ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives (e.g., Compound 15 in ) are synthesized through ketone-ester cyclization, followed by iodination at the 3-position using N-iodosuccinimide (NIS) .
    • Protection/Deprotection : The tert-butyl ester group is introduced via Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N in THF) .
  • Validation :

    • NMR/LC-MS : Confirm intermediate structures using 1H^1H-NMR (e.g., pyrazole proton at δ 6.5–7.5 ppm) and LC-MS (e.g., molecular ion peak matching C12_{12}H16_{16}IN3_3O2_2) .
    • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity before proceeding to crystallization .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in the bicyclic framework’s conformation?

A:

  • Method : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, ring puckering, and iodine positioning. For example, tert-butyl 3-oxo-pyrazolo[4,3-c]pyridine-5-carboxylate () was resolved using SHELXL-97 (space group P21/cP2_1/c), revealing a chair-like conformation in the piperidine ring and planarity in the pyrazole moiety .

  • Key Parameters :

    ParameterValue ()
    Bond length (C-I)2.10 Å
    Dihedral angle (N-N-C)120.5°
    Hydrogen bond (N-H···O)2.89 Å
  • Contradictions : Discrepancies in puckering amplitudes (e.g., ) may arise from solvent effects or computational models. Use Cremer-Pople coordinates to standardize analysis .

Handling Contradictory Reactivity Data

Q. Q: Why do iodination yields vary significantly across studies, and how can conditions be optimized?

A:

  • Factors Affecting Yield :
    • Solvent Polarity : Polar aprotic solvents (DMF, DCM) favor electrophilic iodination .
    • Temperature : Low temperatures (−20°C) reduce side reactions (e.g., dehydrohalogenation) .
  • Optimization Workflow :
    • Screening : Test NIS vs. I2_2/AgOTf in varying solvents.
    • Monitoring : Use TLC (Rf_f = 0.3 in EtOAc/hexane 1:4) to track progress.
    • Scale-Up : For >1 g scale, employ flow chemistry to maintain consistency ().

Advanced Functionalization Strategies

Q. Q: What methodologies enable regioselective cross-coupling of the 3-iodo substituent?

A:

  • Pd-Catalyzed Coupling :
    • Suzuki-Miyaura : React with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, dioxane, 80°C) to install biaryl groups .
    • Sonogashira : Use CuI/Pd(PPh3_3)2_2Cl2_2 for alkynylation (e.g., TIPS-acetylene) .
  • Challenges : Steric hindrance from the tert-butyl group may reduce reactivity. Mitigate by:
    • Microwave Assistance : Shorten reaction times (10 min vs. 12 h) .
    • Pre-activation : Convert to triflate for Stille couplings .

Computational Modeling for Drug Design

Q. Q: How can DFT calculations predict the compound’s binding affinity to kinase targets?

A:

  • Protocol :
    • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
    • Docking : Simulate interactions with ATP-binding pockets (e.g., CDK2) using AutoDock Vina.
    • MD Simulations : Assess stability over 100 ns (AMBER force field) .
  • Key Insights :
    • The iodine atom’s van der Waals volume may clash with hydrophobic pockets, necessitating substitution (e.g., Br, CF3_3) .

Analytical Challenges in Purity Assessment

Q. Q: How can trace impurities (<0.1%) be identified and quantified?

A:

  • Techniques :
    • HRMS-Orbitrap : Detect dehalogenated byproducts (e.g., tert-butyl 3-H-pyrazolo[4,3-c]pyridine-5-carboxylate) with ppm accuracy .
    • NMR DOSY : Differentiate isomers via diffusion coefficients .
  • Case Study : A 0.05% impurity in Compound 15 () was identified as an over-iodinated derivative using 13C^{13}\text{C}-NMR DEPT-135 .

Stability Under Storage Conditions

Q. Q: What degradation pathways occur during long-term storage, and how can they be mitigated?

A:

  • Pathways :
    • Hydrolysis : tert-Butyl ester cleavage in humid environments (t1/2_{1/2} = 6 months at 25°C) .
    • Photodegradation : Iodine loss under UV light (λ > 300 nm) .
  • Mitigation :
    • Store under argon at −20°C with desiccants (silica gel).
    • Use amber vials for light-sensitive batches .

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